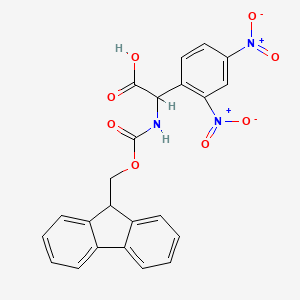

Fmoc-2,4-dinitro-DL-phenylglycine

Übersicht

Beschreibung

Fmoc-2,4-dinitro-DL-phenylglycine: is a biochemical compound used primarily in proteomics research. It is a derivative of phenylglycine, modified with a fluorenylmethyloxycarbonyl (Fmoc) group and two nitro groups at the 2 and 4 positions on the phenyl ring. The molecular formula of this compound is C23H17N3O8, and it has a molecular weight of 463.40 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,4-dinitro-DL-phenylglycine typically involves the protection of the amino group of phenylglycine with the Fmoc group, followed by nitration to introduce the nitro groups at the 2 and 4 positions on the phenyl ring. The reaction conditions often involve the use of strong acids and bases to facilitate the nitration and protection steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-2,4-dinitro-DL-phenylglycine undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under specific conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenylglycine derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-DNPG is primarily utilized in solid-phase peptide synthesis (SPPS). Its structure allows for the introduction of specific functionalities into peptides, facilitating the synthesis of complex molecules. The presence of the dinitrophenyl group enhances the compound's reactivity and stability during synthesis.

Key Findings:

- Racemization Studies: Research indicates that Fmoc-DNPG can undergo racemization during SPPS, which is crucial for maintaining the integrity of synthesized peptides. This aspect is particularly important in the development of pharmaceuticals where stereochemistry can significantly impact biological activity .

- Glycopeptide Synthesis: Fmoc-DNPG has been employed in synthesizing glycopeptides, which are essential in various biological processes and have potential therapeutic applications .

Bioactivity Applications

The bioactive properties of Fmoc-DNPG make it a candidate for various biological studies. Its derivatives have shown promise in antimicrobial and anticancer activities.

Case Studies:

- Antimicrobial Activity: Fmoc derivatives have been studied for their ability to inhibit bacterial growth, particularly against pathogens like Streptococcus mutans. This suggests potential applications in dental materials and coatings .

- Cell Culture Applications: The compound's ability to form hydrogels allows it to support cell culture environments, which is vital for tissue engineering. Hydrogels made from Fmoc-amino acids provide a scaffold that mimics the extracellular matrix, promoting cell adhesion and proliferation .

Nanomaterials and Self-Assembly

Fmoc-DNPG exhibits self-assembly properties that are beneficial for creating nanostructured materials. These materials have applications in drug delivery systems and biomaterials.

Self-Assembly Mechanisms:

- Hydrogel Formation: Fmoc-DNPG can form hydrogels through self-assembly processes, which are influenced by factors such as concentration and solvent conditions. These hydrogels can encapsulate drugs, allowing for controlled release mechanisms .

- Nanofibrous Structures: When co-assembled with other Fmoc-amino acids, Fmoc-DNPG contributes to the formation of nanofibrous structures that enhance mechanical properties and stability, making them suitable for biomedical applications .

Wirkmechanismus

The mechanism of action of Fmoc-2,4-dinitro-DL-phenylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group provides steric hindrance, preventing unwanted side reactions during peptide synthesis. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Fmoc-phenylglycine: Lacks the nitro groups, making it less reactive in redox reactions.

2,4-dinitrophenylglycine: Lacks the Fmoc group, making it less suitable for peptide synthesis.

Fmoc-2,4-dinitro-L-phenylalanine: Similar structure but with an additional methylene group, affecting its steric and electronic properties.

Uniqueness: Fmoc-2,4-dinitro-DL-phenylglycine is unique due to the presence of both the Fmoc protective group and the nitro groups, making it highly versatile for use in peptide synthesis and redox chemistry. Its dual functionality allows for precise control over peptide assembly and modification.

Biologische Aktivität

Introduction

Fmoc-2,4-dinitro-DL-phenylglycine (Fmoc-DNP-Gly) is a derivative of phenylglycine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is particularly notable for its applications in peptide synthesis and its interactions with various biological targets, including metabotropic glutamate receptors. This article delves into the biological activity of Fmoc-DNP-Gly, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Synthesis

Fmoc-DNP-Gly is characterized by the presence of a 2,4-dinitrophenyl group attached to a glycine backbone, protected by an Fmoc (9-fluorenylmethoxycarbonyl) group. The synthesis of this compound typically involves standard Fmoc-based solid-phase peptide synthesis (SPPS) techniques, which allow for the selective incorporation of the dinitrophenyl moiety into peptide sequences.

Synthesis Overview

The synthesis process can be summarized as follows:

- Protection of Amino Acids : The amino acids used in the synthesis are protected with Fmoc groups.

- Coupling Reaction : The protected amino acids are coupled using coupling reagents like HATU or DIC.

- Deprotection : The Fmoc group is removed using piperidine to yield the final product.

Interaction with Metabotropic Glutamate Receptors

Research indicates that phenylglycine derivatives, including Fmoc-DNP-Gly, play significant roles as pharmacological tools for investigating metabotropic glutamate receptors (mGluRs). These receptors are crucial in mediating synaptic transmission and plasticity in the central nervous system (CNS) and are implicated in various neurological disorders.

- Agonist Properties : Studies have shown that certain phenylglycine derivatives can act as selective agonists for mGluRs, stimulating phosphoinositide hydrolysis and calcium release from intracellular stores . This activity suggests a potential role for Fmoc-DNP-Gly in modulating synaptic responses.

Case Study 1: Peptide Synthesis and Biological Evaluation

In a study focused on synthesizing peptide analogs containing Fmoc-DNP-Gly, researchers evaluated the biological activity of these peptides against different mGluR subtypes. The findings indicated that peptides incorporating Fmoc-DNP-Gly exhibited increased potency compared to their non-modified counterparts, highlighting the significance of the dinitrophenyl moiety in enhancing receptor interaction .

Case Study 2: Antimicrobial Activity Assessment

Another investigation assessed the antimicrobial activity of peptides synthesized with Fmoc-DNP-Gly against Gram-positive and Gram-negative bacteria. The results demonstrated a marked reduction in bacterial viability, suggesting that the incorporation of this compound could lead to novel antimicrobial agents .

Table 1: Biological Activities of Fmoc-DNP-Gly Derivatives

Table 2: Synthesis Conditions for Fmoc-DNP-Gly

| Condition | Details |

|---|---|

| Coupling Reagent | HATU/DIC |

| Solvent | DMF |

| Temperature | 25-40 °C |

| Reaction Time | 4-20 min |

Eigenschaften

IUPAC Name |

2-(2,4-dinitrophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O8/c27-22(28)21(18-10-9-13(25(30)31)11-20(18)26(32)33)24-23(29)34-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19,21H,12H2,(H,24,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUOKHSBJCERPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.